

In-Depth Technical Guide: Synthesis and Characterization of Isotridecyl Phosphate Diethanolamine Salt

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Compound of Interest

Compound Name: *Einecs 287-146-0*

Cat. No.: *B12672212*

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This technical guide provides a comprehensive overview of the synthesis and characterization of isotridecyl phosphate diethanolamine salt, a compound with applications in various industrial and pharmaceutical fields. This document is intended for researchers, scientists, and professionals involved in drug development and materials science.

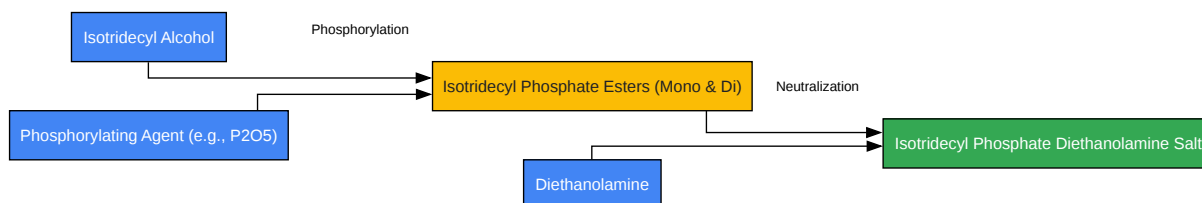
Introduction

Isotridecyl phosphate diethanolamine salt is an organophosphate salt known for its surfactant properties. The synthesis involves a two-step process: the phosphorylation of isotridecyl alcohol followed by neutralization with diethanolamine. This guide details the experimental procedures for its synthesis and a comprehensive analytical workflow for its characterization.

Synthesis Pathway

The synthesis of isotridecyl phosphate diethanolamine salt proceeds through two primary stages:

- **Phosphorylation of Isotridecyl Alcohol:** Isotridecyl alcohol is reacted with a phosphorylating agent, such as phosphorus pentoxide (P_2O_5) or phosphoryl chloride ($POCl_3$), to form a mixture of mono- and di-isotridecyl phosphate esters.
- **Neutralization:** The resulting acidic phosphate esters are then neutralized with diethanolamine to yield the final salt.



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Caption: Synthesis pathway of isotridecyl phosphate diethanolamine salt.

Experimental Protocols

Synthesis of Isotridecyl Phosphate Esters

A general procedure for the phosphorylation of a higher alcohol involves its reaction with phosphorus pentoxide.

- A reaction vessel equipped with a stirrer, thermometer, and a nitrogen inlet is charged with isotridecyl alcohol.
- The alcohol is heated to approximately 50-60 °C under a nitrogen atmosphere.
- Phosphorus pentoxide is added portion-wise to the stirred alcohol, maintaining the temperature below 80 °C. The molar ratio of alcohol to P₂O₅ is typically around 3:1 to favor the formation of mono- and di-esters.
- After the addition is complete, the reaction mixture is stirred at 70-80 °C for several hours until the P₂O₅ has completely reacted.
- The resulting product is a viscous, acidic mixture of isotridecyl phosphate esters.

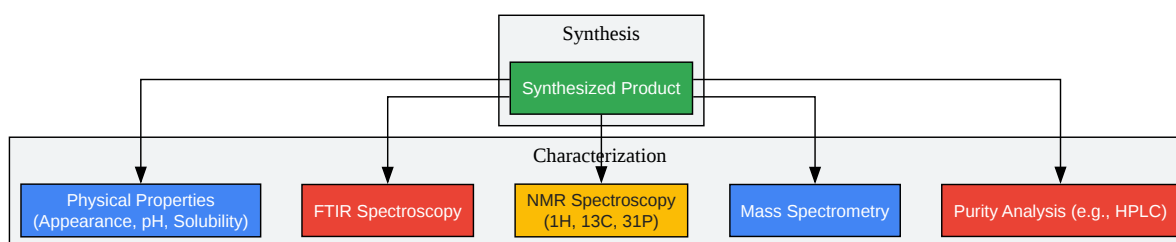
Neutralization with Diethanolamine

- The crude isotridecyl phosphate ester mixture is cooled to 40-50 °C.

- Diethanolamine is added slowly to the stirred mixture. The addition is exothermic, and the temperature should be controlled to remain below 60 °C.
- The amount of diethanolamine added is calculated to achieve the desired degree of neutralization, typically monitored by measuring the pH of a 1% aqueous solution, aiming for a pH between 7.0 and 9.0.
- After the addition is complete, the mixture is stirred for an additional hour to ensure complete reaction.
- The final product is a clear, viscous liquid.

Characterization Workflow

A comprehensive characterization of the synthesized isotridecyl phosphate diethanolamine salt is crucial to confirm its structure and purity. The following workflow is recommended:



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Caption: Analytical workflow for the characterization of the final product.

Data Presentation

Physical and Chemical Properties

The expected physical and chemical properties of isotridecyl phosphate diethanolamine salt are summarized in Table 1.

Property	Value
Appearance	Clear, viscous liquid
Color	Colorless to pale yellow
Odor	Mild
pH (1% aq. soln.)	7.0 - 9.0
Solubility	Soluble in water and polar organic solvents
Boiling Point	> 200 °C
Flash Point	> 100 °C

Spectroscopic Data (Representative)

Due to the limited availability of specific spectral data for isotridecyl phosphate diethanolamine salt in the public domain, the following tables present representative data for similar long-chain alkyl phosphate amine salts.

Table 2: Representative ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Assignment
3.8 - 4.0	m	-CH ₂ -O-P (phosphate ester)
3.6 - 3.8	t	-CH ₂ -OH (diethanolamine)
2.8 - 3.0	t	-N-CH ₂ - (diethanolamine)
1.5 - 1.7	m	-CH ₂ -CH ₂ -O-P (alkyl chain)
1.2 - 1.4	m	-(CH ₂) _n - (alkyl chain backbone)
0.8 - 0.9	m	-CH ₃ (alkyl chain terminal)

Table 3: Representative ³¹P NMR Data

Chemical Shift (ppm)	Assignment
0 to 2	Monoalkyl phosphate ester
-1 to -3	Dialkyl phosphate ester

Table 4: Representative FTIR Data

Wavenumber (cm ⁻¹)	Assignment
3200 - 3400	O-H and N-H stretching (broad)
2850 - 2960	C-H stretching (alkyl chain)
1460 - 1470	C-H bending (alkyl chain)
1150 - 1250	P=O stretching
950 - 1050	P-O-C stretching

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of isotridecyl phosphate diethanolamine salt. The provided experimental protocols and analytical workflow, along with representative data, offer a solid foundation for researchers and scientists working with this and similar compounds. The synthesis is a straightforward two-step process, and the characterization relies on standard analytical techniques to ensure the identity and purity of the final product. The data presented, while representative, provides a reliable reference for the expected outcomes of the characterization process.

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